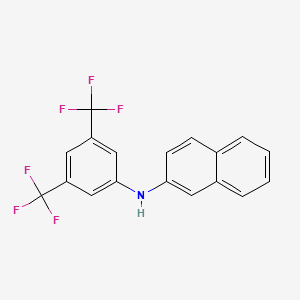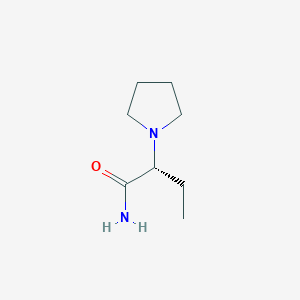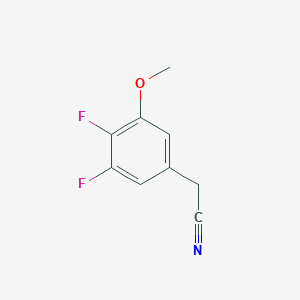
1-Isobutyl-4-methyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isobutyl-4-methyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound, characterized by the presence of an isobutyl group and a methyl group attached to the imidazole ring, imparts specific chemical properties that make it valuable for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isobutyl-4-methyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of isobutylamine with glyoxal and formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the imidazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as crystallization and distillation are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Isobutyl-4-methyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles, leading to the formation of substituted imidazole derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions often require a base or acid catalyst.
Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in different applications.
Applications De Recherche Scientifique
1-Isobutyl-4-methyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as corrosion inhibitors and catalysts.
Mécanisme D'action
The mechanism of action of 1-Isobutyl-4-methyl-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparaison Avec Des Composés Similaires
1-Methylimidazole: A simpler imidazole derivative with a single methyl group.
1-Butyl-4-methylimidazole: Similar structure but with a butyl group instead of an isobutyl group.
1-Isopropyl-4-methylimidazole: Contains an isopropyl group instead of an isobutyl group.
Uniqueness: 1-Isobutyl-4-methyl-1H-imidazole is unique due to the presence of both an isobutyl and a methyl group, which imparts specific chemical properties and reactivity. This makes it valuable for applications where these properties are desired, such as in the synthesis of specialized pharmaceuticals and materials.
Propriétés
Formule moléculaire |
C8H14N2 |
|---|---|
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
4-methyl-1-(2-methylpropyl)imidazole |
InChI |
InChI=1S/C8H14N2/c1-7(2)4-10-5-8(3)9-6-10/h5-7H,4H2,1-3H3 |
Clé InChI |
LYUMQTZCYACIAG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(C=N1)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3-Carboxy-3-methylbutanoyl)oxy]lup-20(29)-en-28-oic acid](/img/structure/B12823376.png)
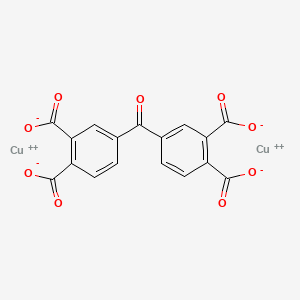
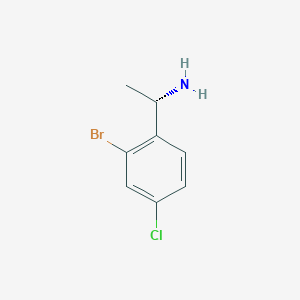
![Ethyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate](/img/structure/B12823400.png)
![4-amino-2-[[4-amino-2-[[2-[[4-amino-2-[(2,4-diamino-4-oxobutanoyl)amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoic acid](/img/structure/B12823414.png)
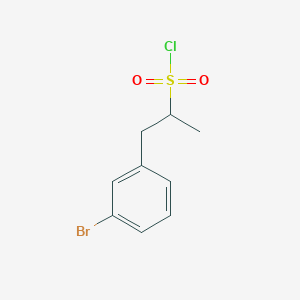
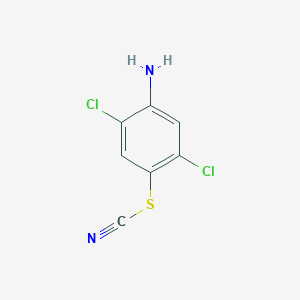


![(3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-7-yl)boronic acid](/img/structure/B12823457.png)
